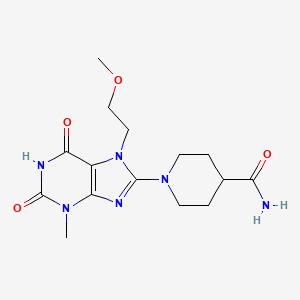

1-(7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Description

1-(7-(2-Methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a purine-based derivative characterized by a 2-methoxyethyl substituent at the 7-position and a piperidine-4-carboxamide group at the 8-position of the purine core. The methoxyethyl group may enhance solubility and metabolic stability compared to alkyl or aryl substituents, while the piperidine-4-carboxamide moiety could influence target binding through hydrogen bonding or steric interactions .

Properties

IUPAC Name |

1-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O4/c1-19-12-10(13(23)18-15(19)24)21(7-8-25-2)14(17-12)20-5-3-9(4-6-20)11(16)22/h9H,3-8H2,1-2H3,(H2,16,22)(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMCZXUVRLIIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a purine derivative linked to a piperidine ring with a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 373.41 g/mol. The presence of the methoxyethyl group and the dioxo moiety contributes to its unique biological profile.

Research indicates that compounds structurally similar to this compound often interact with various biological targets:

- Alpha1-Adrenergic Receptors : Similar compounds have shown affinity for alpha1-adrenergic receptors, which play a crucial role in the contraction of smooth muscles and are implicated in various cardiovascular conditions.

- TLR7/8 Agonistic Activity : Some studies suggest that related purine derivatives may act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are pivotal in immune response modulation and could be targeted for therapeutic interventions in infectious diseases and cancer .

Antitumor Effects

Recent studies have highlighted the antitumor potential of purine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory activity by modulating cytokine production through TLR activation. This could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | Variable |

| Metabolism | Hepatic (CYP450 involvement) |

| Elimination Half-life | Approximately 4 hours |

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of purine derivatives showed that modifications at the piperidine ring enhanced cytotoxicity against breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment .

- Inflammation Model : In a murine model of colitis, administration of similar purine derivatives resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating significant anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous purine derivatives is provided below, focusing on substituent variations, synthesis methods, and physicochemical properties.

Research Findings and Key Observations

Structural and Functional Insights

- Substituent Effects on Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the trifluoroethyl group in or benzyl group in , which are more lipophilic.

- Piperidine vs.

- Synthetic Complexity : Compounds with bulky substituents (e.g., benzyl in ) require multi-step functionalization, whereas simpler analogues (e.g., ) are synthesized via direct alkylation.

Spectroscopic Characterization

- NMR Trends : The target compound’s ¹H NMR would show distinct signals for the methoxyethyl (-OCH₂CH₂O-) and piperidine protons, similar to compounds in .

- Mass Spectrometry : HRMS data for analogues (e.g., m/z 527.4 [M+H]+ in ) provide benchmarks for verifying the target compound’s molecular weight.

Potential Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.